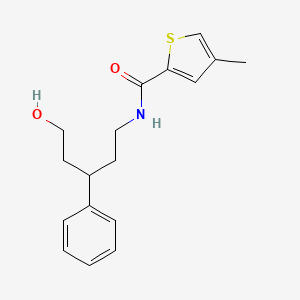
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide, also known as AMT, is a synthetic compound that belongs to the family of tryptamine derivatives. AMT is a highly potent psychedelic drug that has been widely used in scientific research for its unique mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research has focused on the synthesis and spectroscopic characterization of related compounds, such as various acylthioureas and thiourea derivatives. These compounds have been synthesized, characterized by elemental analysis, IR, and NMR spectroscopy, and tested for their interactions with bacterial cells, demonstrating significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
The antipathogenic activities of these compounds have been correlated with the presence of specific halogen atoms on the N-phenyl substituent of the thiourea moiety. Their significant effects on biofilm-forming bacteria point towards their usefulness in addressing bacterial infections that are resistant to conventional treatments due to biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).
Analgesic and Anti-inflammatory Agents
Cinchophen analogs, bearing structural resemblance to N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide, have been prepared and found to possess potent analgesic and good antiinflammatory activity. This indicates the potential of structurally similar compounds in pharmaceutical applications targeting pain and inflammation (Mishra, Agrawal, & Maini, 1988).
Cytotoxicity against Cancer Cells
Some new derivatives have been synthesized and screened for their cytotoxic activity against cancer cells, showing promising results. This suggests that compounds with similar structural characteristics could be explored as potential anticancer agents (Hassan, Hafez, & Osman, 2014).
Radiosensitization and Cytotoxicity
Research into nitrothiophene derivatives with various substituents has evaluated their potential as radiosensitizers and bioreductively activated cytotoxins, indicating applications in enhancing the effectiveness of radiotherapy and as cancer therapeutics (Threadgill et al., 1991).
properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-11-16(21-12-13)17(20)18-9-7-15(8-10-19)14-5-3-2-4-6-14/h2-6,11-12,15,19H,7-10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCEUPGTPPZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

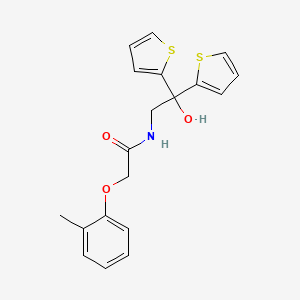
![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)
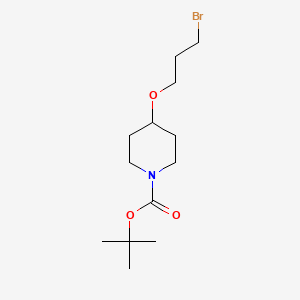
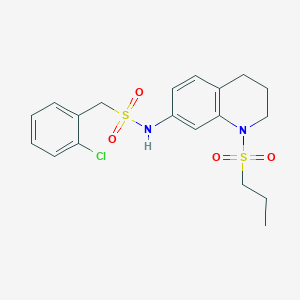
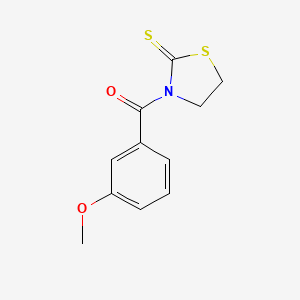
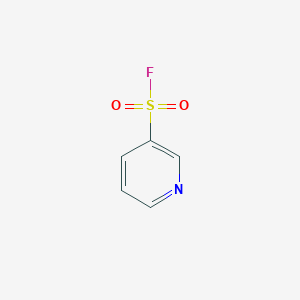
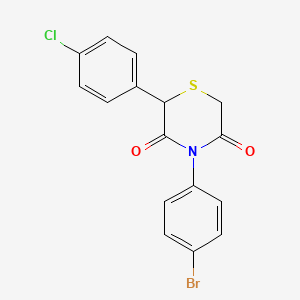
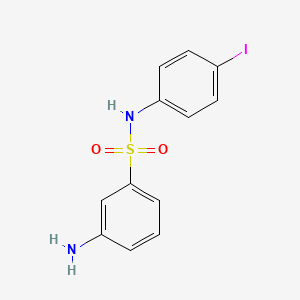
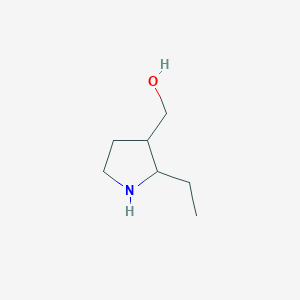
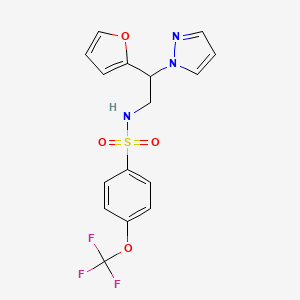
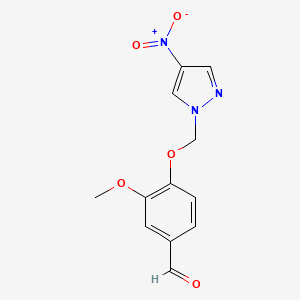
![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)
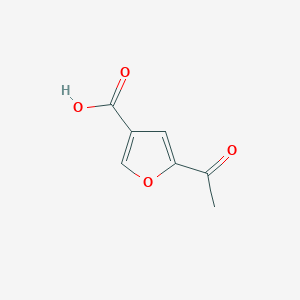
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)